

A Comparative Performance Analysis of Disperse Orange 31 from Various Manufacturers

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of **Disperse Orange 31**, a monoazo disperse dye, sourced from three different manufacturers. The objective is to offer a comparative analysis of their performance based on critical quality attributes. The data presented herein is derived from a series of standardized laboratory experiments designed to assess purity, dyeing performance, and fastness properties, which are crucial for consistent and reliable results in research and development applications.

Disperse Orange 31 is primarily used for dyeing hydrophobic synthetic fibers such as polyester, nylon, and cellulose acetate.[1][2] Its chemical formula is C19H19N5O4, and it is also known by the Colour Index name **Disperse Orange 31**.[3][4][5][6] The performance of this dye can vary between manufacturers, impacting experimental outcomes in textile chemistry, material science, and even in toxicological studies where dye purity and leaching are concerns.

Comparative Performance Data

The following tables summarize the quantitative data obtained from the analysis of **Disperse Orange 31** samples from three anonymized manufacturers (Manufacturer A, Manufacturer B, and Manufacturer C).

Table 1: Physical and Chemical Properties



Parameter	Manufacturer A	Manufacturer B	Manufacturer C	Test Method
Appearance	Orange Powder	Orange Powder	Orange Grain	Visual Inspection
Purity (by HPLC, %)	98.5 ± 0.2	95.8 ± 0.4	97.2 ± 0.3	High- Performance Liquid Chromatography
Particle Size (D50, μm)	0.85	1.25	0.95	Laser Diffraction
Dispersion Stability	Excellent	Good	Very Good	Filter Paper Test
pH of 1% Dispersion	6.8	7.5	7.1	pH Meter

Table 2: Dyeing Performance on Polyester Fabric

Parameter	Manufacturer A	Manufacturer B	Manufacturer C	Test Method
Color Strength (%)	100 (Standard)	92	98	Spectrophotomet ry
Dye Uptake (%)	95	88	93	Spectrophotomet ry of Dyebath
Levelness	Excellent	Good	Very Good	Visual Assessment (Gray Scale)
Compatibility (in mixture)	High	Moderate	High	Visual Assessment

Table 3: Fastness Properties



Fastness Property	Manufacturer A	Manufacturer B	Manufacturer C	Test Method
Light Fastness (Xenon Arc)	6	5	5-6	ISO 105-B02
Washing Fastness (Color Change)	4-5	4	4-5	ISO 105-C06
Washing Fastness (Staining)	5	4	4-5	ISO 105-C06
Sublimation Fastness	5	4	4-5	ISO 105-P01
Rubbing Fastness (Dry)	4-5	4	4	ISO 105-X12
Rubbing Fastness (Wet)	4	3-4	4	ISO 105-X12

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

- 1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
- Objective: To quantify the percentage of the active dye molecule in the commercial product.
- Instrumentation: HPLC system with a UV-Vis detector.
- Method:
 - A stock solution of each dye sample (1 mg/mL) is prepared in acetonitrile.
 - Serial dilutions are made to create a calibration curve.
 - Injection volume: 10 μL.



- Mobile phase: A gradient of acetonitrile and water.
- Column: C18 reverse-phase column.
- Detection wavelength: 450 nm.
- The area under the principal peak is integrated and compared against a certified reference standard to determine the purity.

2. Particle Size Analysis

- Objective: To measure the particle size distribution of the dye, which affects dispersion stability and dyeing rate.
- Instrumentation: Laser diffraction particle size analyzer.
- Method:
 - A dilute aqueous dispersion of the dye is prepared.
 - The dispersion is added to the analyzer's sample cell until an appropriate obscuration level is reached.
 - The particle size distribution is measured, and the D50 value (median particle size) is reported.
- 3. Dispersion Stability Test (Filter Paper Method)
- Objective: To assess the stability of the dye dispersion under conditions simulating hightemperature dyeing.[7]
- Method:
 - Prepare a 10 g/L dye solution in deionized water.
 - Adjust the pH to 4.5 with acetic acid.
 - Heat the dispersion to 130°C for 60 minutes in a high-temperature dyeing apparatus.[8]



- After cooling, filter the solution through a Whatman No. 2 filter paper.
- The filter paper is examined for any dye aggregates or spots. A clean filtrate with no residue on the paper indicates excellent dispersion stability.[8]
- 4. Dye Uptake (Exhaustion) Measurement
- Objective: To determine the percentage of dye that transfers from the dyebath to the fabric.
- Method:
 - A dyebath of a known concentration is prepared.
 - The initial absorbance of the dyebath is measured using a spectrophotometer at the dye's maximum absorbance wavelength.
 - A pre-weighed polyester fabric sample is introduced, and the dyeing process is carried out at 130°C for 60 minutes.
 - After dyeing, the final absorbance of the residual dyebath is measured.
 - The dye uptake is calculated using the formula: Uptake (%) = [(Initial Absorbance Final Absorbance) / Initial Absorbance] \times 100

5. Fastness Tests

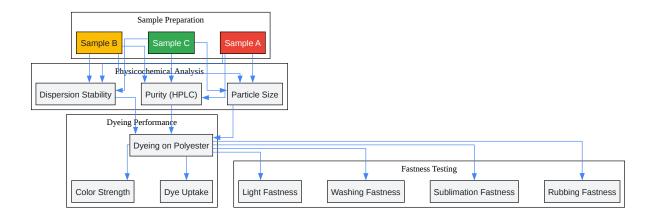
- Objective: To evaluate the resistance of the dyed fabric to various environmental factors.
- Methods:
 - Light Fastness (ISO 105-B02): Dyed samples are exposed to a xenon arc lamp under controlled conditions, and the color change is assessed against the blue wool scale (1-8).
 [6]
 - Washing Fastness (ISO 105-C06): Dyed samples are washed with a standard soap solution, and the color change of the sample and staining of adjacent multifiber fabric are evaluated using gray scales (1-5).



- Sublimation Fastness (ISO 105-P01): The dyed fabric is heated under pressure in contact with an undyed fabric, and the staining of the undyed fabric is assessed (1-5).[6]
- Rubbing Fastness (ISO 105-X12): The dyed fabric is rubbed with a dry and a wet cotton cloth using a crockmeter, and the staining of the cotton cloth is evaluated (1-5).[6]

Visualizations

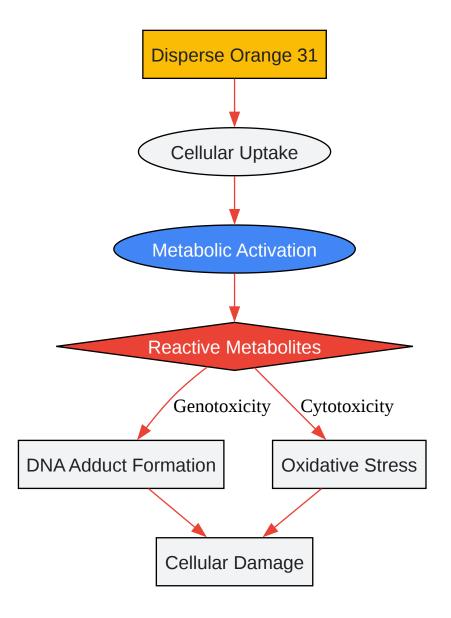
The following diagrams illustrate the experimental workflow and a relevant biological pathway for contextual understanding.



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Caption: Experimental workflow for benchmarking **Disperse Orange 31**.





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